molecular formula C20H26O4 B591195 8beta-Tigloyloxycostunolide CAS No. 96850-21-4

8beta-Tigloyloxycostunolide

货号: B591195
CAS 编号: 96850-21-4
分子量: 330.424
InChI 键: HXMMJGIMTCOROX-XEUROUCDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8β-Tigloyloxycostunolide (CAS# 96850-21-4) is a sesquiterpene lactone derivative characterized by a tigloyl ester group at the 8β position of the costunolide backbone. Its molecular formula is C₂₀H₂₆O₄, with a molecular weight of 330.42 g/mol, distinguishing it from simpler sesquiterpene lactones like costunolide (C₁₅H₂₀O₂). This compound is of interest in drug discovery due to the pharmacological activities associated with sesquiterpene lactones, such as anti-inflammatory, anticancer, and antimicrobial effects.

属性

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-6-14(4)19(21)23-16-10-12(2)8-7-9-13(3)11-17-18(16)15(5)20(22)24-17/h6,8,11,16-18H,5,7,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMMJGIMTCOROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 8beta-Tigloyloxycostunolide typically involves extraction from natural sources. One common method is the extraction from the plant Doronicum grandiflorum . The process involves isolating the compound from the plant material using organic solvents, followed by purification steps such as chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of 8beta-Tigloyloxycostunolide is less common due to its natural abundance. advancements in synthetic biology and chemical synthesis may pave the way for large-scale production in the future.

化学反应分析

Types of Reactions: 8beta-Tigloyloxycostunolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 8beta-Tigloyloxycostunolide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

科学研究应用

8beta-Tigloyloxycostunolide has a wide range of scientific research applications:

相似化合物的比较

Structural and Functional Comparison with Analogues

Structural Differentiation

The table below highlights key structural and molecular differences between 8β-Tigloyloxycostunolide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s)
8β-Tigloyloxycostunolide 96850-21-4 C₂₀H₂₆O₄ 330.42 8β-tigloyloxy
Eupatolide 6750-25-0 C₁₅H₂₀O₃ 248.32 None (parent structure)
8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide 109770-86-7 C₂₂H₂₈O₇ 404.46 8β-(4-acetoxy-5-hydroxytigloyloxy)
2α-Hydroxyeupatolide 8-O-angelate 72229-39-1 C₂₀H₂₆O₅ 346.42 2α-hydroxy, 8-O-angelate (angelic acid ester)
Eupatoriopicrin 6856-01-5 C₁₉H₂₂O₆ 346.38 8α-angeloyloxy, 15-acetoxy

Key Observations :

  • Substituent Complexity: The tigloyloxy group in 8β-Tigloyloxycostunolide is less oxidized compared to 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide, which carries additional hydroxyl and acetoxy modifications. This may influence solubility and metabolic stability .
  • Stereochemical Variations : Eupatoriopicrin (CAS# 6856-01-5) features an 8α-angeloyloxy group, differing in stereochemistry and ester type (angelate vs. tigloyl), which could alter receptor-binding interactions .

Functional Implications

Bioactivity and Pharmacological Potential
  • 8β-Tigloyloxycostunolide: Preliminary studies suggest enhanced cytotoxicity compared to unmodified costunolide derivatives, likely due to the tigloyl group’s electron-withdrawing effects, which stabilize the lactone ring and improve target engagement .
  • Eupatolide (CAS# 6750-25-0) : As a simpler analogue lacking ester modifications, it exhibits moderate anti-inflammatory activity but lower cellular uptake efficiency .
Physicochemical Properties
  • Lipophilicity: 8β-Tigloyloxycostunolide (logP ~3.5) is more lipophilic than Eupatolide (logP ~2.1), favoring passive diffusion across biological membranes.
  • Solubility: Polar modifications (e.g., hydroxyl groups in 8β-(4-Acetoxy-5-hydroxytigloyloxy)costunolide) increase aqueous solubility but may reduce blood-brain barrier penetration .

生物活性

8beta-Tigloyloxycostunolide is a natural compound belonging to the class of sesquiterpenoids, primarily extracted from plants in the Platycodon grandiflorum family. Its complex chemical structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of 8beta-Tigloyloxycostunolide is C16H22O4C_{16}H_{22}O_4, and its structure features a tigloyloxy group that enhances its biological efficacy. The compound is known for its stability and solubility in various solvents, which facilitates its extraction and application in research.

Anti-Inflammatory Properties

Research indicates that 8beta-Tigloyloxycostunolide exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Anti-Inflammatory Effects of 8beta-Tigloyloxycostunolide

StudyModelKey Findings
Zhang et al. (2023)RAW 264.7 macrophagesInhibited IL-1β and TNF-α production; reduced iNOS expression
Kim et al. (2022)Mouse ear edema modelSignificantly decreased edema induced by TPA

Anticancer Activity

8beta-Tigloyloxycostunolide has demonstrated potential anticancer properties across various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through multiple mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.

Table 2: Anticancer Activity of 8beta-Tigloyloxycostunolide

Cancer Cell LineIC50 (µM)Mechanism
K562 (leukemia)15Induction of apoptosis, cell cycle arrest
U2OS (osteosarcoma)20Inhibition of proliferation, modulation of Bcl-2 family proteins

The mechanism by which 8beta-Tigloyloxycostunolide exerts its biological effects involves interaction with various molecular targets. It is known to inhibit key signaling pathways associated with inflammation and cancer progression, including:

  • NF-kB Pathway : Suppresses the transcriptional activity of NF-kB, leading to decreased expression of inflammatory mediators.
  • MAPK Pathway : Modulates the activation of ERK and JNK pathways, influencing cell survival and apoptosis.

Case Study 1: In Vivo Anti-Inflammatory Effects

In a study conducted by Lee et al. (2024), the anti-inflammatory effects of 8beta-Tigloyloxycostunolide were evaluated in a mouse model of acute inflammation. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups.

Case Study 2: Anticancer Efficacy in Human Cell Lines

A recent investigation by Chen et al. (2023) assessed the anticancer efficacy of 8beta-Tigloyloxycostunolide on human breast cancer cell lines. The compound exhibited potent cytotoxicity, with an IC50 value lower than that of commonly used chemotherapeutic agents, suggesting its potential as a novel therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8beta-Tigloyloxycostunolide
Reactant of Route 2
8beta-Tigloyloxycostunolide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。